4-[2-(Butylcarbamoyl)-2-cyanoeth-1-en-1-yl]-2-hydroxybenzoic acid
Description
4-[2-(Butylcarbamoyl)-2-cyanoeth-1-en-1-yl]-2-hydroxybenzoic acid is a complex organic compound with potential applications in various fields of chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a butylcarbamoyl group, a cyano group, and a hydroxybenzoic acid moiety.
Properties
IUPAC Name |
4-[(Z)-3-(butylamino)-2-cyano-3-oxoprop-1-enyl]-2-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-2-3-6-17-14(19)11(9-16)7-10-4-5-12(15(20)21)13(18)8-10/h4-5,7-8,18H,2-3,6H2,1H3,(H,17,19)(H,20,21)/b11-7- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLAYQJOPVDTKKN-XFFZJAGNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=CC1=CC(=C(C=C1)C(=O)O)O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCNC(=O)/C(=C\C1=CC(=C(C=C1)C(=O)O)O)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Butylcarbamoyl)-2-cyanoeth-1-en-1-yl]-2-hydroxybenzoic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of a suitable benzoic acid derivative with butyl isocyanate and a cyano-containing reagent under controlled conditions. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
4-[2-(Butylcarbamoyl)-2-cyanoeth-1-en-1-yl]-2-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The cyano group can be reduced to primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoquinones, while reduction can produce primary amines .
Scientific Research Applications
4-[2-(Butylcarbamoyl)-2-cyanoeth-1-en-1-yl]-2-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[2-(Butylcarbamoyl)-2-cyanoeth-1-en-1-yl]-2-hydroxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(Methylcarbamoyl)-2-cyanoeth-1-en-1-yl]-2-hydroxybenzoic acid
- 4-[2-(Ethylcarbamoyl)-2-cyanoeth-1-en-1-yl]-2-hydroxybenzoic acid
- 4-[2-(Propylcarbamoyl)-2-cyanoeth-1-en-1-yl]-2-hydroxybenzoic acid
Uniqueness
4-[2-(Butylcarbamoyl)-2-cyanoeth-1-en-1-yl]-2-hydroxybenzoic acid is unique due to its specific butylcarbamoyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to its methyl, ethyl, and propyl analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
